molecular formula C19H22N4OS B10945887 (5E)-3-butyl-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5E)-3-butyl-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10945887
M. Wt: 354.5 g/mol
InChI Key: YRPXSJIAVYYKQV-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-BUTYL-5-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE" is a heterocyclic compound that incorporates a complex framework of functional groups It is characterized by its unique arrangement of a butyl group, a pyrazolyl group, and a thioxotetrahydroimidazolone structure

Synthetic Routes and Reaction Conditions:

  • Step 1: The preparation of the pyrazole component typically involves the reaction of phenylhydrazine with acetylacetone, leading to the formation of 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Step 2: The imidazolone ring is synthesized via a cyclization reaction involving the condensation of an α,β-unsaturated ketone with thiourea in the presence of a base.

  • Step 3: The final step involves the coupling of the synthesized imidazolone derivative with the pyrazole component through a methylene bridge formation, typically under basic conditions and with the application of mild heating.

Industrial Production Methods: Industrial synthesis could involve large-scale preparation of intermediates followed by the sequence of reactions mentioned above, ensuring high yields and purity through optimized reaction conditions and rigorous purification steps.

Chemical Reactions Analysis

  • Oxidation: The compound might undergo oxidation reactions on the thioxo group, possibly converting it into a sulfoxide or sulfone under strong oxidative conditions.

  • Reduction: Reduction might occur on the imidazolone ring or the methylene bridge, depending on the reagents used.

  • Substitution: Electrophilic or nucleophilic substitution can occur on the phenyl ring, depending on the nature of the substituents and reagents.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

  • Substitution Conditions: Acidic or basic conditions depending on the specific reaction being pursued.

Major Products Formed from These Reactions:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Partially or fully reduced thioxo-imidazolone derivatives.

  • Substitution: Phenyl ring-substituted derivatives with various functional groups.

Scientific Research Applications

This compound has numerous applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, especially in the creation of other heterocyclic compounds.

  • Biology: Potential use as a biochemical probe to study enzyme interactions or as a fluorescent marker.

  • Medicine: Investigation as a candidate for drug development, particularly in designing inhibitors for specific enzymes or pathways.

  • Industry: Application in material science for the development of new polymers or advanced materials with unique properties.

Mechanism of Action

  • Similar Compounds: Other heterocyclic compounds like imidazoles, pyrazoles, and thiazoles.

  • Uniqueness: This compound stands out due to its combined structural features of a thioxo group, an imidazolone ring, and a pyrazole moiety, which confer distinct reactivity and potential biological activity.

Comparison with Similar Compounds

  • Imidazole derivatives

  • Pyrazole derivatives

  • Thiazole derivatives

These comparisons highlight its versatility and potential for diverse applications across various fields of research.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

(5E)-3-butyl-5-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H22N4OS/c1-4-5-11-22-18(24)17(20-19(22)25)12-16-13(2)21-23(14(16)3)15-9-7-6-8-10-15/h6-10,12H,4-5,11H2,1-3H3,(H,20,25)/b17-12+

InChI Key

YRPXSJIAVYYKQV-SFQUDFHCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=C(N(N=C2C)C3=CC=CC=C3)C)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)C)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.